molecular formula C4H4BClO3 B597919 (2-Chlorofuran-3-yl)boronic acid CAS No. 1234706-19-4

(2-Chlorofuran-3-yl)boronic acid

Cat. No. B597919
CAS RN: 1234706-19-4
M. Wt: 146.333
InChI Key: SLWVJHJJQBAYDD-UHFFFAOYSA-N
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Description

“(2-Chlorofuran-3-yl)boronic acid” is a chemical compound with the CAS Number: 1234706-19-4 . It has a molecular weight of 146.34 . The compound is typically stored at temperatures below -10°C . It is usually available in powder form .


Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H4BClO3/c6-4-3 (5 (7)8)1-2-9-4/h1-2,7-8H . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 146.34 . It is typically stored at temperatures below -10°C . The compound is usually available in powder form .

Scientific Research Applications

Boronic Acids in Drug Discovery

Research related to boronic acids, including (2-Chlorofuran-3-yl)boronic acid, has significantly increased over the past two decades, particularly in synthetic development, materials, and drug discovery. The incorporation of boronic acids into medicinal chemistry has steadily risen, with the FDA and Health Canada approving five boronic acid drugs, three of which were approved in the past four years. Several others are in clinical trials. Boronic acids are appreciated for their potentially enhancing potency and/or improving the pharmacokinetics profile of drugs. This review explores the discovery processes of boronic acid drugs, emphasizing the rationalizations for boronic acid incorporation and the synthetic developments facilitating their addition into organic compounds (Plescia & Moitessier, 2020).

Boron as a Platform for Drug Design

Boron's unique position in the periodic table, straddling metals and non-metals, lends it peculiar properties suitable for various applications in chemistry, technology, and medicine. Despite its potential, boron's capabilities have been only partially exploited. This review highlights research areas where new uses of boron compounds have been discovered, illustrating how past challenges in synthesis and characterization can be overcome, impacting different fields. The peculiar properties of boron atoms and boronated compounds, such as hydrophobicity, lipophilicity, and versatile stereochemistry, provide innovative pathways for drug design, underscoring the need for further investigation into boronated compounds' assembly for drug design (Ciani & Ristori, 2012).

Boronic Acid Sensors with Double Recognition Sites

Boronic acids' ability to reversibly and covalently bind to Lewis bases and polyols has led to the development of numerous chemical sensors for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, etc. However, the binding mechanism remains not very clear, posing challenges in discovering sensors with high affinity and selectivity. This review summarizes boronic acid sensors with two recognition sites, including diboronic acid sensors and monoboronic acid sensors having another group or binding moiety. These double recognition sites work synergistically to significantly improve the binding affinity and selectivity of sensors, offering insights into the development of ideal boronic acid-based sensors (Bian et al., 2019).

Removal of Boron Species by Layered Double Hydroxides

The rapid development of seawater desalination applications using membrane technology has reignited the issue of boron in drinking water. This review provides a comprehensive summary of current knowledge relevant to the removal of boron by nanofiltration (NF)/reverse osmosis (RO) membranes in seawater desalination applications. It systematically relates the physicochemical properties and speciation of boric acid to the rejection of boron by NF/RO membranes, highlighting the potential for further process optimization to enhance boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).

Safety and Hazards

The compound is associated with several hazard statements, including H303, H313, H315, H319, H333, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

Boronic acid-based compounds, including “(2-Chlorofuran-3-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

(2-chlorofuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO3/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWVJHJJQBAYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855923
Record name (2-Chlorofuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234706-19-4
Record name (2-Chlorofuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chlorofuran-3-yl)boronic acid
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